molecular formula C8H6N4O4S B12054669 1-(Benzenesulfonyl)-3-nitro-1H-1,2,4-triazole CAS No. 105613-78-3

1-(Benzenesulfonyl)-3-nitro-1H-1,2,4-triazole

Cat. No.: B12054669
CAS No.: 105613-78-3
M. Wt: 254.23 g/mol
InChI Key: MLEDGXJDNKLUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzenesulfonyl)-3-nitro-1H-1,2,4-triazole is an organic compound that belongs to the class of sulfonyl triazoles. This compound is characterized by the presence of a benzenesulfonyl group attached to a 1,2,4-triazole ring, which is further substituted with a nitro group. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(Benzenesulfonyl)-3-nitro-1H-1,2,4-triazole typically involves the reaction of benzenesulfonyl chloride with 3-nitro-1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration, washed, and purified by recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(Benzenesulfonyl)-3-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides like lithium aluminum hydride.

    Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and triazole derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, metal hydrides, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Benzenesulfonyl)-3-nitro-1H-1,2,4-triazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a subject of interest in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications. The compound’s ability to inhibit specific enzymes or receptors could lead to the development of new medications.

    Industry: It is used in the production of specialty chemicals and materials. .

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-3-nitro-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzenesulfonyl group can also participate in binding interactions with proteins and enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s mode of administration .

Comparison with Similar Compounds

1-(Benzenesulfonyl)-3-nitro-1H-1,2,4-triazole can be compared with other similar compounds, such as:

    Benzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound and shares the benzenesulfonyl group but lacks the triazole ring and nitro group.

    3-Nitro-1H-1,2,4-triazole: This compound shares the triazole ring and nitro group but lacks the benzenesulfonyl group.

    Benzenesulfonic acid: This compound shares the benzenesulfonyl group but lacks the triazole ring and nitro group.

The uniqueness of this compound lies in its combination of the benzenesulfonyl group, triazole ring, and nitro group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(benzenesulfonyl)-3-nitro-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O4S/c13-12(14)8-9-6-11(10-8)17(15,16)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEDGXJDNKLUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90761875
Record name 1-(Benzenesulfonyl)-3-nitro-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90761875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105613-78-3
Record name 1-(Benzenesulfonyl)-3-nitro-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90761875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.